(1R,2R,4R,5S)-5-Methoxy-5-methylbicyclo[2.2.1]heptan-2-amine
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Overview
Description
(1R,2R,4R,5S)-5-Methoxy-5-methylbicyclo[221]heptan-2-amine is a bicyclic amine compound characterized by its unique structural features
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R,4R,5S)-5-Methoxy-5-methylbicyclo[2.2.1]heptan-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as bicyclo[2.2.1]heptane derivatives.
Methoxylation: Introduction of the methoxy group at the 5-position is achieved through methoxylation reactions using reagents like methanol and a suitable catalyst.
Amine Introduction: The amine group is introduced at the 2-position through amination reactions, often using ammonia or amine derivatives under controlled conditions.
Chiral Resolution: The final step involves chiral resolution to obtain the desired stereoisomer, ensuring the correct configuration of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(1R,2R,4R,5S)-5-Methoxy-5-methylbicyclo[2.2.1]heptan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the bicyclic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, solvents like dichloromethane or ethanol.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Halogenated derivatives, substituted amines.
Scientific Research Applications
(1R,2R,4R,5S)-5-Methoxy-5-methylbicyclo[2.2.1]heptan-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a chiral ligand in asymmetric synthesis.
Biology: Investigated for its potential as a neurotransmitter analog and its effects on biological systems.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (1R,2R,4R,5S)-5-Methoxy-5-methylbicyclo[2.2.1]heptan-2-amine involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, influencing signal transduction pathways and cellular responses. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.
Comparison with Similar Compounds
Similar Compounds
(1R,2R,4R,5S)-5-Methylbicyclo[2.2.1]heptan-2-amine: Lacks the methoxy group, leading to different chemical properties and reactivity.
(1R,2R,4R,5S)-5-Methoxy-5-ethylbicyclo[2.2.1]heptan-2-amine: Contains an ethyl group instead of a methyl group, affecting its steric and electronic properties.
Uniqueness
(1R,2R,4R,5S)-5-Methoxy-5-methylbicyclo[221]heptan-2-amine is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
(1R,2R,4R,5S)-5-methoxy-5-methylbicyclo[2.2.1]heptan-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO/c1-9(11-2)5-6-3-7(9)4-8(6)10/h6-8H,3-5,10H2,1-2H3/t6-,7-,8-,9+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDVSAPNVOBFQMR-BGZDPUMWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2CC1CC2N)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(C[C@H]2C[C@@H]1C[C@H]2N)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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